2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-5-oxo-4-(4-pyridinyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a pyranochromene core fused with a pyridine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(4-pyridinyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of 4-hydroxycoumarin, malononitrile, and 4-pyridinecarboxaldehyde in the presence of a catalyst such as urea. This reaction is usually carried out at room temperature, making it an environmentally friendly and cost-effective process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the multicomponent reaction process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4-(4-pyridinyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of amino and nitrile groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the nucleophiles employed.
Scientific Research Applications
2-amino-5-oxo-4-(4-pyridinyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(4-pyridinyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and triggering programmed cell death pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares a similar core structure but includes additional methyl groups, which can influence its chemical properties and reactivity.
2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile:
Uniqueness
The uniqueness of 2-amino-5-oxo-4-(4-pyridinyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile lies in its combination of functional groups and structural features. The presence of both a pyridine ring and a nitrile group provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C18H11N3O3 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C18H11N3O3/c19-9-12-14(10-5-7-21-8-6-10)15-16(24-17(12)20)11-3-1-2-4-13(11)23-18(15)22/h1-8,14H,20H2 |
InChI Key |
YSEIMMXFCQXESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)O2 |
Origin of Product |
United States |
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